
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Formation of Piperidine Derivative: The synthesis of the piperidine ring, which is then coupled with the sulfonylated aromatic compound.
Acetamide Formation: The final step involves the formation of the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and amine.
Applications De Recherche Scientifique
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components.
Comparaison Avec Des Composés Similaires
N-(4-Methylbenzene-1-sulfonyl)-2-nitro-2-(piperidin-2-ylidene)acetamide: can be compared with other sulfonyl and nitro-containing compounds, such as:
Uniqueness:
- The presence of the piperidine ring in this compound imparts unique chemical properties and reactivity compared to similar compounds with different heterocyclic rings. This can influence its biological activity and potential applications.
Propriétés
Numéro CAS |
64354-43-4 |
|---|---|
Formule moléculaire |
C14H17N3O5S |
Poids moléculaire |
339.37 g/mol |
Nom IUPAC |
N-(4-methylphenyl)sulfonyl-2-nitro-2-piperidin-2-ylideneacetamide |
InChI |
InChI=1S/C14H17N3O5S/c1-10-5-7-11(8-6-10)23(21,22)16-14(18)13(17(19)20)12-4-2-3-9-15-12/h5-8,15H,2-4,9H2,1H3,(H,16,18) |
Clé InChI |
BFJCDEFHZVHDQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=C2CCCCN2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


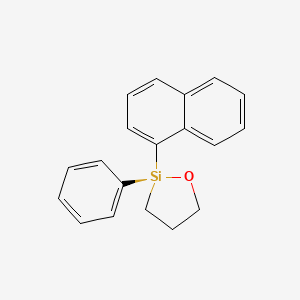
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)

![2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid](/img/structure/B14505890.png)
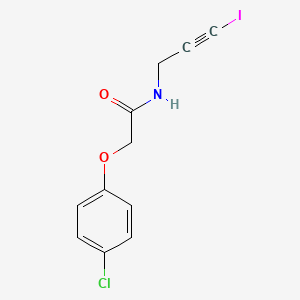
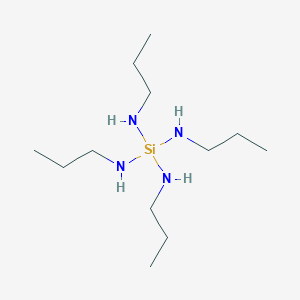

![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)

![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
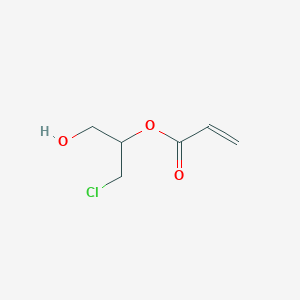

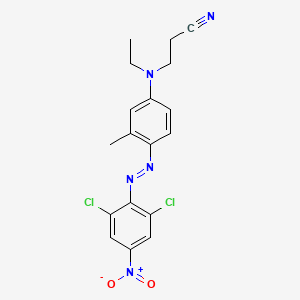
![6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)](/img/structure/B14505976.png)
